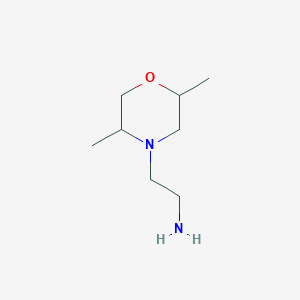

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

描述

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H18N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 5 positions of the morpholine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine typically involves the reaction of 2,5-dimethylmorpholine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the synthesis.

化学反应分析

Types of Reactions

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted amine derivatives depending on the reagents used.

科学研究应用

Chemistry

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form corresponding N-oxides.

- Reduction: Can be reduced to yield amine derivatives.

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. It acts as a probe for studying enzyme activity and may facilitate the understanding of molecular interactions within biological systems.

Medicine

The compound is explored for its therapeutic properties, particularly in developing drugs targeting neurological disorders. Its ability to modulate specific molecular targets makes it a candidate for further pharmacological studies.

Industry

In industrial applications, it is utilized in developing specialty chemicals and materials with unique properties. Its versatility allows it to be employed in various formulations and processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Ligand Development | Demonstrated that this compound effectively binds to target enzymes, enhancing assay sensitivity. |

| Study B | Drug Synthesis | Evaluated as a precursor in synthesizing compounds aimed at treating neurological conditions; showed promising results in vitro. |

| Study C | Material Science | Used in creating novel polymer blends that exhibit improved thermal stability and mechanical properties compared to traditional materials. |

作用机制

The mechanism of action of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

相似化合物的比较

Similar Compounds

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-amine: Similar structure but with methyl groups at the 2 and 6 positions.

2-(2,5-Dimethylpiperidin-4-yl)ethan-1-amine: Similar structure but with a piperidine ring instead of a morpholine ring.

2-(2,5-Dimethylmorpholin-4-yl)propan-1-amine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity. The presence of the ethylamine side chain also provides additional functionalization possibilities, making it a versatile compound for various applications.

生物活性

Overview

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, also known as a morpholine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, with the molecular formula C₈H₁₈N₂O, is characterized by its unique morpholine structure featuring dimethyl substitutions that enhance its interaction with biological systems.

The biological activity of this compound primarily involves its role as a ligand in biochemical assays and its potential to modulate enzyme activity. The compound can act as an agonist or antagonist at various molecular targets, influencing critical biochemical pathways. Its interactions with enzymes and receptors make it a valuable tool in pharmacological research.

1. Medicinal Chemistry

- Therapeutic Potential : Investigated for its potential therapeutic properties, particularly in developing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier may enhance its efficacy in treating central nervous system conditions.

- Drug Development : Used as a building block in synthesizing complex organic molecules and pharmaceuticals, indicating its significance in drug discovery processes.

2. Biochemical Assays

- Enzyme Interaction Studies : Employed to study enzyme interactions and protein binding, providing insights into the mechanisms of various biological processes.

Research Findings

Recent studies have explored the compound's effects on cellular viability and its interaction with specific biological targets:

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound in animal models. The results indicated significant modulation of neurotransmitter levels, suggesting potential applications in treating mood disorders.

Case Study 2: Enzyme Activity Modulation

In vitro experiments demonstrated that this compound could enhance the activity of specific enzymes involved in metabolic pathways. This finding supports its role as a potential therapeutic agent in metabolic disorders.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves reductive amination or ring-closing reactions to form the morpholine core. For example:

- Step 1: React 2,5-dimethylmorpholine with a halogenated ethylamine precursor (e.g., 2-chloroethylamine) under basic conditions.

- Step 2: Purify the crude product using column chromatography (silica gel, eluent: methanol/dichloromethane gradient) to achieve ≥95% purity .

- Optimization: Recrystallization in ethanol/water mixtures improves crystallinity and reduces residual solvents. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data are limited, analogous morpholine derivatives require:

- PPE: Nitrile gloves, lab coat, safety goggles, and N95 mask .

- Ventilation: Use fume hoods to avoid aerosol inhalation .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers .

Advanced Research Questions

Q. How can this compound be utilized in the design of dendrimers or supramolecular structures?

Methodological Answer: The ethylamine group enables functionalization in dendrimer synthesis:

- Core Modification: React with maleimide or pyrene derivatives to create amphiphilic dendrons for micelle formation .

- Surface Functionalization: Couple with cyclic ammonium groups to enhance solubility and bioactivity (e.g., immunomodulatory applications) .

- Validation: Use dynamic light scattering (DLS) to assess micelle size and stability.

Q. What strategies are employed to resolve contradictions in pharmacological data when testing this compound’s receptor interactions?

Methodological Answer: Contradictions in receptor binding assays (e.g., variable IC50 values) may arise from:

- Assay Variability: Standardize cell lines (e.g., HEK-293 for GPCR studies) and use internal controls (e.g., reference agonists) .

- Solubility Issues: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

- Data Triangulation: Cross-validate with orthogonal methods (e.g., SPR for binding kinetics, cAMP assays for functional activity).

Q. What role does the morpholine ring substitution pattern play in modulating the compound’s pharmacokinetic properties?

Methodological Answer: The 2,5-dimethyl groups on the morpholine ring influence:

- Lipophilicity: Methyl groups increase logP, enhancing blood-brain barrier permeability (measured via PAMPA assay) .

- Metabolic Stability: Resistance to CYP450 oxidation due to steric hindrance (validate via liver microsome assays) .

- Solubility: Dimethyl substitution reduces aqueous solubility, necessitating formulation with cyclodextrins or lipid nanoparticles .

属性

IUPAC Name |

2-(2,5-dimethylmorpholin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7-6-11-8(2)5-10(7)4-3-9/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSYDZMEMUAPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。